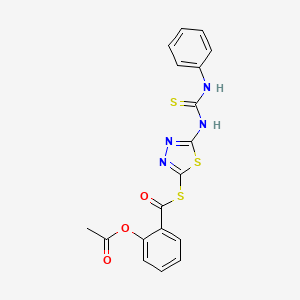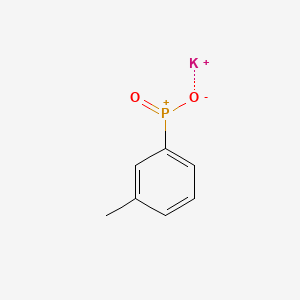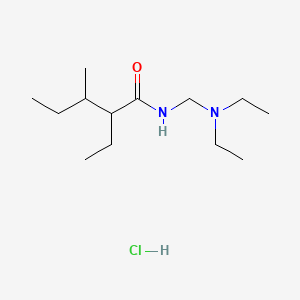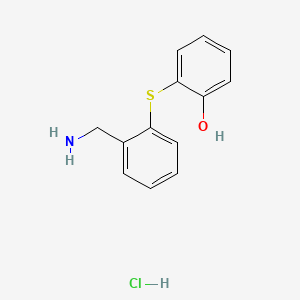
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride is an organic compound that features a phenol group substituted with a thioether and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride typically involves the nucleophilic aromatic substitution of a halogenated phenol with a thiol compound, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of a strong base, such as sodium hydroxide, to facilitate the substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require acidic conditions and a suitable electrophile, such as nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro-phenols, halogenated phenols, and other substituted phenols.
Scientific Research Applications
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the thioether and aminomethyl groups can participate in hydrophobic interactions and electrostatic interactions, respectively. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-((2-(aminomethyl)phenyl)thio)-: Lacks the hydrochloride salt form.
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, sulfate: Contains a sulfate group instead of a hydrochloride group.
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, acetate: Contains an acetate group instead of a hydrochloride group.
Uniqueness
Phenol, 2-((2-(aminomethyl)phenyl)thio)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
127906-49-4 |
|---|---|
Molecular Formula |
C13H14ClNOS |
Molecular Weight |
267.77 g/mol |
IUPAC Name |
2-[2-(aminomethyl)phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C13H13NOS.ClH/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15;/h1-8,15H,9,14H2;1H |
InChI Key |
DWBJDYCTRIEKMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)SC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


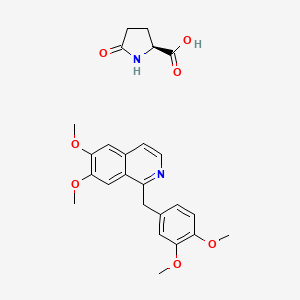
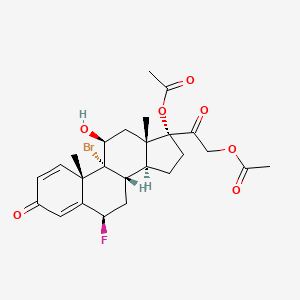
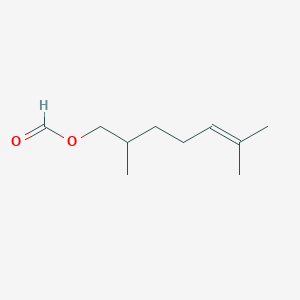
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
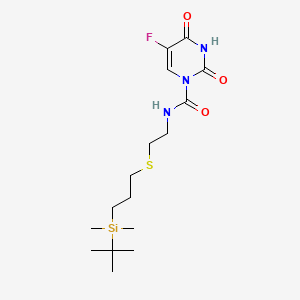
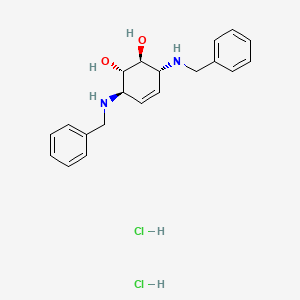
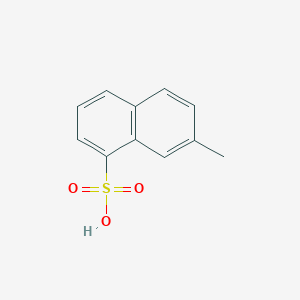

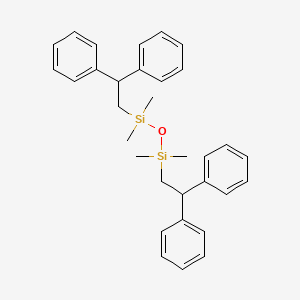
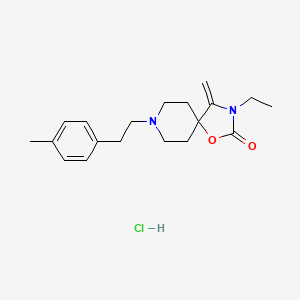
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
